Artd10/parp10-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

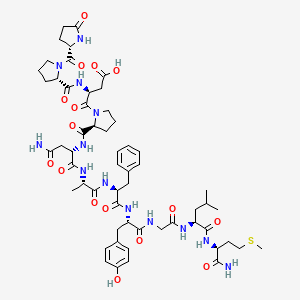

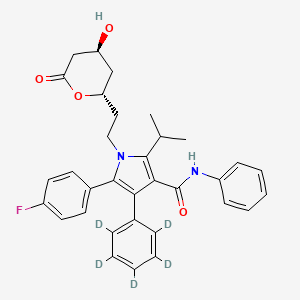

Artd10/parp10-IN-1 is a potent and non-selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting mono-ADP-ribosyltransferases such as ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and poly (ADP-ribose) polymerase-1 (ARTD1/PARP1) . This compound has shown potential anti-cancer and anti-tumor activities, making it a valuable tool in cancer research .

Preparation Methods

The synthetic routes and reaction conditions for Artd10/parp10-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C12H12N2O4 and a molecular weight of 248.23

Chemical Reactions Analysis

Artd10/parp10-IN-1 primarily undergoes mono-ADP-ribosylation reactions, where it transfers a single ADP-ribose group onto target proteins . This type of reaction is a post-translational modification that can affect various cellular processes. Common reagents and conditions used in these reactions include NAD+ as the ADP-ribose donor and specific target proteins that are substrates for the mono-ADP-ribosyltransferase activity of ARTD10 . The major products formed from these reactions are ADP-ribosylated proteins, which can have altered functions and interactions within the cell .

Scientific Research Applications

Artd10/parp10-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study its potential anti-cancer and anti-tumor activities, especially in prostate and breast cancer . The compound has also been investigated for its role in modulating mitochondrial function, where it was found to influence mitochondrial oxidative metabolism and reduce oxidative stress in various cancer cell models .

Mechanism of Action

The mechanism of action of Artd10/parp10-IN-1 involves its inhibition of mono-ADP-ribosyltransferases, leading to the mono-ADP-ribosylation of target proteins . This post-translational modification can affect various cellular processes, including DNA damage repair, transcriptional regulation, and cell proliferation . The compound has been shown to inhibit protein kinase C delta (PKCδ), which in turn regulates the activity of voltage-gated potassium channels in neurons . This inhibition can lead to increased neuronal excitability and altered cellular signaling pathways .

Comparison with Similar Compounds

Artd10/parp10-IN-1 is unique in its ability to target multiple mono-ADP-ribosyltransferases, including ARTD7/PARP15, ARTD8/PARP14, ARTD10/PARP10, and ARTD1/PARP1 . Similar compounds include other PARP inhibitors that target specific PARP enzymes, such as olaparib, rucaparib, and niraparib, which are primarily used in cancer therapy . this compound stands out due to its non-selective inhibition of multiple PARP enzymes, making it a valuable tool for studying the broader effects of PARP inhibition in various cellular processes .

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl (Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H12N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-7H,1H3,(H2,13,17)(H,14,15)/b6-5- |

InChI Key |

KXULAXICDCSUDZ-WAYWQWQTSA-N |

Isomeric SMILES |

COC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |

Canonical SMILES |

COC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)